
2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities and ability to form stable structures. The compound’s unique structure makes it a valuable subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde typically involves the condensation of thiazole derivatives with imidazole-5-carbaldehyde. One common method includes the use of thiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate then reacts with imidazole-5-carbaldehyde under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
化学反応の分析
Types of Reactions: 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: 2-(Thiazol-2-yl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(Thiazol-2-yl)-1H-imidazole-5-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: In chemistry, 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde is used as a building block for synthesizing more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of both thiazole and imidazole rings is known to enhance the biological activity of the molecules, making them effective against various diseases.
Industry: Industrially, the compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the production of various commercial products.
作用機序
The mechanism of action of 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the binding sites. These interactions can lead to changes in cellular pathways, resulting in the desired biological effects.
類似化合物との比較
- 2-(Thiazol-2-yl)-1H-imidazole-4-carbaldehyde
- 2-(Thiazol-2-yl)-1H-imidazole-5-carboxylic acid
- 2-(Thiazol-2-yl)-1H-imidazole-5-methanol
Comparison: Compared to its analogs, 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde is unique due to the position of the aldehyde group, which significantly influences its reactivity and biological activity. The presence of the aldehyde group at the 5-position of the imidazole ring allows for specific interactions with biological targets, making it a more potent compound in certain applications.
特性
分子式 |
C7H5N3OS |
|---|---|
分子量 |
179.20 g/mol |
IUPAC名 |
2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C7H5N3OS/c11-4-5-3-9-6(10-5)7-8-1-2-12-7/h1-4H,(H,9,10) |
InChIキー |
MRXCTAVNDNVTMW-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)C2=NC=C(N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)

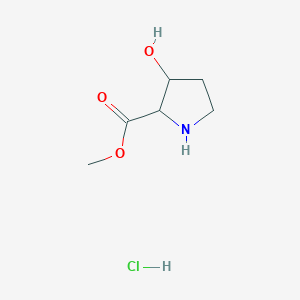

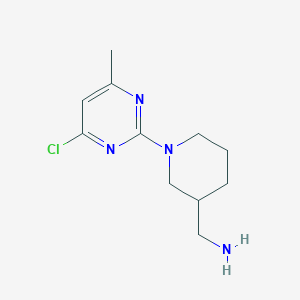
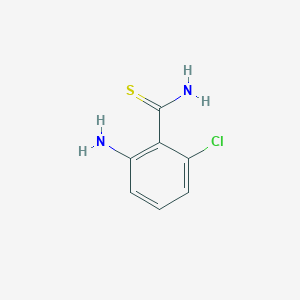

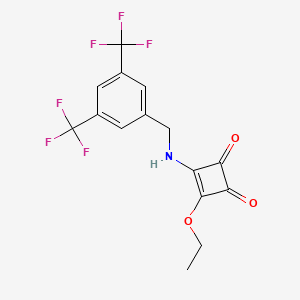


![tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B12829399.png)
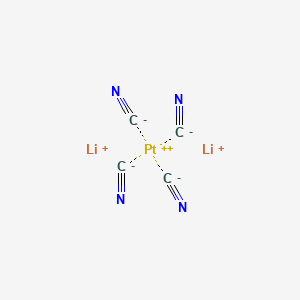
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
